

Performance of Analytical Laboratories: An EU-Level Proficiency Test

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A key indicator of the state of PET cyclic oligomer analysis comes from a proficiency test organized by the European Union Reference Laboratory for Food Contact Materials (EURL-FCM). This study assessed the analytical performance of 36 National Reference Laboratories (NRLs) and Official Control Laboratories (OCLs) from 26 countries in determining the mass fractions of PET and polybutylene terephthalate (PBT) cyclic dimers and trimers in a food simulant.[1][2]

The results of this first-of-its-kind proficiency test at the EU level were largely satisfactory, indicating that a majority of the participating laboratories are capable of monitoring these oligomers.[1][2] For one of the test solutions, between 79% and 88% of participants achieved satisfactory performance scores (|z-scores| below 2), while for a second, more complex solution derived from a migration experiment, the satisfactory performance ranged from 71% to 85%.[2] This demonstrates a solid baseline capability among European control labs, while also highlighting the challenges presented by real-world samples.

Comparison of Analytical Methodologies

The analysis of PET cyclic oligomers is predominantly carried out using liquid chromatography techniques coupled with various detectors. The most common methods are High-Performance Liquid Chromatography with UV or fluorescence detection (HPLC-UV/FLD) and Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-qTOF-MS).



A significant challenge in the field has been the limited availability of commercial analytical standards for all PET cyclic oligomers, leading some studies to rely on semi-quantitative approaches, often using the PET cyclic trimer as a universal calibrant.[3][4] However, recent advancements have seen the development of validated methods using a wider range of standards.[3][5]

Quantitative Data from Method Validation Studies

The following tables summarize the performance characteristics of different analytical methods for the quantification of PET cyclic oligomers, as reported in various studies.

Table 1: Performance of HPLC-UV/FLD for PET and PBT Cyclic Oligomers[3][6]



Analyte	Retention Time (min)	Linearity (R²)	Linear Range (µg/L)	LOD (μg/L)	LOQ (μg/L)
PET cyclic dimer	11.8	>0.99	5 - 1000	1.5	5
PET cyclic trimer	16.2	>0.99	5 - 1000	1.5	5
PET cyclic tetramer	19.5	>0.99	10 - 1000	3	10
PET cyclic pentamer	21.8	>0.99	10 - 1000	3	10
PET cyclic hexamer	23.5	>0.99	25 - 1000	7.5	25
PET cyclic heptamer	24.9	>0.99	25 - 1000	7.5	25
PBT cyclic dimer	14.5	>0.99	2.5 - 500	0.75	2.5
PBT cyclic trimer	20.1	>0.99	2.5 - 500	0.75	2.5
PBT cyclic tetramer	23.8	>0.99	5 - 500	1.5	5
PBT cyclic pentamer	26.3	>0.99	5 - 500	1.5	5

Data from a study on the analysis of oligomers in extracts of coffee capsules and food simulants.

Table 2: Performance of UHPLC-qTOF-MS for PET Cyclic Oligomers in Pasta[7]



Analyte	LOQ (ng/g)	Recovery (%)	RSD (%)
PET cyclic dimer	3.2 - 17.2	86.4 - 109.8	< 12
PET cyclic trimer	3.2 - 17.2	86.4 - 109.8	< 12
PET cyclic tetramer	3.2 - 17.2	86.4 - 109.8	< 12
PET cyclic pentamer	3.2 - 17.2	86.4 - 109.8	< 12
PET cyclic hexamer	3.2 - 17.2	86.4 - 109.8	< 12
PET cyclic heptamer	3.2 - 17.2	86.4 - 109.8	< 12
PBT cyclic dimer	3.2 - 17.2	86.4 - 109.8	< 12
PBT cyclic trimer	3.2 - 17.2	86.4 - 109.8	< 12
PBT cyclic tetramer	3.2 - 17.2	86.4 - 109.8	< 12
PBT cyclic pentamer	3.2 - 17.2	86.4 - 109.8	< 12

This method employed a modified QuEChERS clean-up protocol.

Table 3: Migration of PET Cyclic Oligomers from PET Bottles into Food Simulant D2 (95% v/v ethanol)[8][9][10]

Oligomer	Concentration in Virgin PET Bottles (µg/L)	Concentration in Recycled PET Bottles (µg/L)
PET cyclic dimer	38.8 - 198	Not specified
PET cyclic trimer	587 - 2950	Not specified
PET cyclic tetramer	0.51 - 9.32	Not specified
PET cyclic pentamer	Not detected	2.14 - 2.57

Migration conditions: 60 $^{\circ}\text{C}$ for 10 days.

Experimental Protocols



HPLC-UV/FLD Method for PET and PBT Oligomers

This method was developed and validated for the quantification of six PET and four PBT cyclic oligomers.[3]

- Instrumentation: An Agilent 1260 Infinity II HPLC system with a UV and a fluorescence detector.
- Chromatographic Column: A Poroshell 120 EC-C18 column (4.6 x 150 mm, 4 μm).
- Mobile Phase: A gradient of acetonitrile and water.
- Sample Preparation: For migration testing, samples were collected from coffee capsules using H₂O and simulant C. Accelerated Solvent Extraction (ASE) was also employed.[3]
- Quantification: External calibration using analytical standards of known purity for all ten oligomers.

UHPLC-qTOF-MS Method for PET Oligomers in Olive Oil

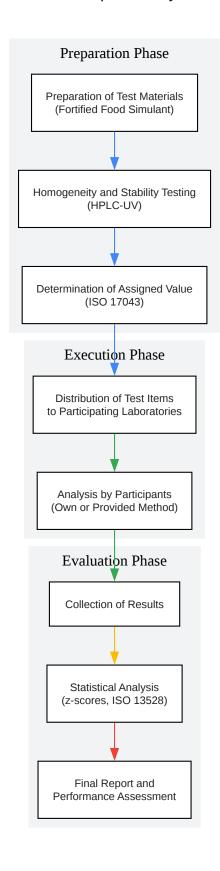
This method was developed for the analysis of 1st series cyclic PET oligomers in virgin olive oil following a QuEChERS clean-up protocol.[8][9]

- Instrumentation: An Agilent 1290 Infinity II UHPLC system coupled to a 6545 Q-TOF mass spectrometer.
- Chromatographic Column: An Agilent Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of 5 mM ammonium formate in water and 5 mM ammonium formate in methanol.
- Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) clean-up protocol was applied to the olive oil samples.
- Quantification: Calibration curves were constructed with fortified virgin olive oil samples.

Experimental Workflow Visualization



The following diagram illustrates the typical workflow of an inter-laboratory study for the analysis of PET cyclic oligomers, such as the proficiency test organized by the EURL-FCM.





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Caption: Workflow of an inter-laboratory proficiency test for PET cyclic oligomers.

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